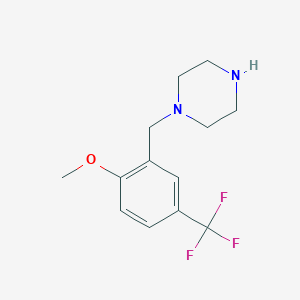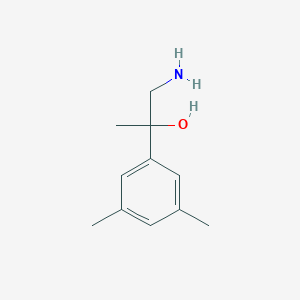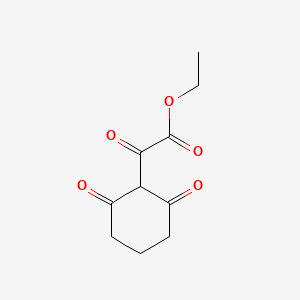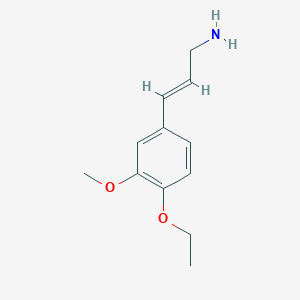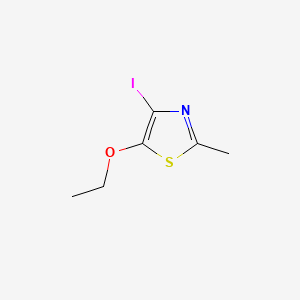
5-Ethoxy-4-iodo-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-4-iodo-2-methyl-1,3-thiazole is an organic compound that has recently gained attention in scientific research. It belongs to the thiazole family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-iodo-2-methyl-1,3-thiazole typically involves the reaction of ethyl iodide with 2-methyl-1,3-thiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
5-Ethoxy-4-iodo-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, ethyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
科学的研究の応用
5-Ethoxy-4-iodo-2-methyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Ethoxy-4-iodo-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
特性
分子式 |
C6H8INOS |
|---|---|
分子量 |
269.11 g/mol |
IUPAC名 |
5-ethoxy-4-iodo-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H8INOS/c1-3-9-6-5(7)8-4(2)10-6/h3H2,1-2H3 |
InChIキー |
NFDPXLXDZSXZMW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(N=C(S1)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)
